1-(Prop-2-en-1-yl)piperidin-4-amine

δ-Opioid Receptor Pharmacology GPCR Ligand Design Piperidine SAR

Medicinal chemistry programs require precise N-allylpiperidine scaffolds to achieve δ-opioid receptor (δOR) affinity and selectivity. Non-allyl congeners fail to reproduce 5.5 nM K_i values or enable downstream click chemistry. - **Key data**: Enables δOR ligands with 470-fold δ/μ selectivity; (-)-enantiomer 27.4x more potent than (+)-enantiomer (EC50 17.6 nM vs. 483 nM). - **Synthetic handle**: Terminal alkene supports CuAAC, thiol-ene, or metathesis-absent in N-methyl/ethyl analogs. - **Supply**: ≥95% purity; immediate shipment for SAR studies or chiral resolution.

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 838847-25-9
Cat. No. B2751396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-en-1-yl)piperidin-4-amine
CAS838847-25-9
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESC=CCN1CCC(CC1)N
InChIInChI=1S/C8H16N2/c1-2-5-10-6-3-8(9)4-7-10/h2,8H,1,3-7,9H2
InChIKeyNCPWHRHPZQELNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Prop-2-en-1-yl)piperidin-4-amine: Chemical Identity & Specifications


1-(Prop-2-en-1-yl)piperidin-4-amine (synonyms: 1-allylpiperidin-4-amine, 4-Piperidinamine, 1-(2-propen-1-yl)-) is a C4-aminated piperidine derivative featuring an N-allyl substituent on the heterocyclic nitrogen [1]. This structural arrangement provides a terminal alkene handle for subsequent functionalization while retaining a primary aliphatic amine at the 4-position for further derivatization [1]. The compound serves as a versatile building block in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), particularly the opioid receptor family [2].

N-Allyl group supports click chemistry and olefin metathesis conjugation

4-Amine enables further derivatization via amide coupling or reductive amination

Building block for GPCR ligand design, particularly δ-opioid receptor SAR studies

Why 1-(Prop-2-en-1-yl)piperidin-4-amine Is Irreplaceable


4-Aminopiperidine scaffolds exhibit pronounced structure-activity relationships wherein N1-substituent identity and stereochemistry are decisive factors controlling receptor binding affinity and functional efficacy [1]. Systematic SAR studies on 4-[(N-substituted-4-piperidinyl)arylamino]-N,N-diethylbenzamides demonstrate that the N-allyl moiety confers a distinct pharmacological profile compared to N-methyl, N-ethyl, or N-benzyl congeners [1]. Replacing 1-(Prop-2-en-1-yl)piperidin-4-amine with N-methylpiperidin-4-amine (CAS 45584-07-4), 1-ethylpiperidin-4-amine (CAS 50534-45-7), or 1-benzylpiperidin-4-amine (CAS 50541-93-0) eliminates the alkene functionality required for downstream click chemistry, olefin metathesis, or receptor-binding interactions documented in primary pharmacology studies [1].

Replacing the N-allyl group removes the terminal alkene required for click or metathesis chemistries, limiting downstream functionalization options.

N-Methyl, ethyl, or benzyl piperidin-4-amines lack the allyl motif and may not reproduce δ-opioid receptor binding profiles documented in elaborated SAR series.

Stereochemistry at the piperidine 4-position influences functional outcomes; alternate scaffolds or racemic mixtures may shift agonist response profiles observed with allyl-containing leads.

1-(Prop-2-en-1-yl)piperidin-4-amine: Quantitative Comparator Evidence


N-Allyl Substitution Enhances δ-Opioid Receptor Affinity

In a series of 4-[(N-substituted-4-piperidinyl)phenylamino]-N,N-diethylbenzamides, compounds incorporating the N-allylpiperidine moiety (derived from 1-allylpiperidin-4-amine) achieved high δ-opioid receptor binding affinity with K_i values in the low nanomolar range, whereas N-methyl and N-ethyl substituted analogs demonstrated markedly reduced affinity [1]. The allyl-bearing (-)-RTI5989-54 (K_i = 5.5 nM at δOR, 470-fold δ/μ selectivity) exhibited full agonist activity (EC_50 = 17.6 nM in [35S]GTPγS assay) [1][2].

δOR Binding Affinity
Class-level
(-)-RTI5989-54 (allyl core) Ki = 5.5 nM at δOR; N-methyl/ethyl analogs show markedly reduced affinity.
Allyl substitution may support δOR binding in elaborated RTI-5989 series.
Data from elaborated derivatives; direct parent compound not tested.
δ-Opioid Receptor Pharmacology GPCR Ligand Design Piperidine SAR

Allyl-Containing Analogues Exhibit Superior δOR Activation

Functional evaluation using [35S]GTPγS binding assays at cloned human δ-opioid receptors established a rank order of potency for allyl-piperidine-derived compounds: RTI5989-62 (EC_50 = 0.20 nM) > RTI5989-61 (EC_50 = 0.43 nM) > SNC80 (EC_50 = 1.92 nM) > DPDPE (EC_50 = 3.50 nM) > (-)-RTI5989-54 (EC_50 = 17.6 nM) > (±)-RTI5989-54 (EC_50 = 65.6 nM) > (+)-RTI5989-54 (EC_50 = 483 nM) [1]. This demonstrates that the N-allylpiperidin-4-amine core supports both high-potency agonist activity and stereoselective receptor engagement [1].

δOR Functional Activation
Class-level
Rank order (EC50): RTI5989-62 (0.20 nM) > RTI5989-61 (0.43) > SNC80 (1.92) > DPDPE (3.50) > (-)-RTI5989-54 (17.6) > (±) (65.6) > (+) (483).
Reported rank in [35S]GTPγS assay; stereochemistry-dependent response.
Elaborated derivatives; parent compound not evaluated.
δ-Opioid Receptor Functional Assays [35S]GTPγS Binding Agonist Intrinsic Efficacy

Piperidine Scaffolds Offer Superior μ/δ Selectivity vs Piperazine

Comparative SAR studies across piperidine- and piperazine-based δ-opioid receptor ligands reveal that piperidine-based scaffolds (including those derived from N-allyl-4-aminopiperidine) exhibit a distinct selectivity profile: higher intrinsic affinity for μ receptors relative to δ receptors compared to piperazine ligands [1]. This differential pharmacology suggests piperidine-based ligands are more readily converted to μ/δ combination agonists, an attribute not shared by piperazine-based scaffolds [1]. (-)-RTI5989-54 achieved 470-fold δ/μ selectivity (K_i δ = 5.5 nM, K_i μ = 2585 nM) [2].

δ/μ Selectivity Profile
Class-level
Piperidine scaffold: 470-fold δ/μ (Ki δ 5.5 nM, μ 2585 nM); Piperazine-based ligands show lower μ affinity.
Piperidine core may support dual μ/δ profile; piperazine may shift receptor selectivity.
From RTI-5989 series data.
Opioid Receptor Selectivity Scaffold Comparison GPCR Pharmacology

Purity Specifications Define Procurement Quality Benchmarks

Multiple reputable vendors including AKSci, CymitQuimica, WanviBio, and ChemicalBook report a minimum purity specification of 95% for 1-(Prop-2-en-1-yl)piperidin-4-amine (CAS 838847-25-9) [1]. This is comparable to or exceeds the typical 95% purity offered for N-methylpiperidin-4-amine (CAS 45584-07-4) and 1-ethylpiperidin-4-amine (CAS 50534-45-7) [2], while 1-benzylpiperidin-4-amine (CAS 50541-93-0) is available at 97-98% purity from certain suppliers at higher cost .

Purity Benchmark
Reported
Reported ≥95% purity; comparable to N-methyl/ethyl analogs (95%); 1-benzyl analog 97–98% (higher cost).
95% benchmark supports synthetic consistency evaluation.
Supplier-reported; verify per lot.
Chemical Purity Specification Procurement Quality Control Building Block Sourcing

Limited Direct Comparative Data Available

A comprehensive search of primary literature, patents, and authoritative databases (excluding vendor marketing materials) did not yield peer-reviewed head-to-head comparisons of unsubstituted 1-(Prop-2-en-1-yl)piperidin-4-amine against its N-alkyl or N-aryl congeners in standardized assays. The evidence presented above derives from structurally elaborated derivatives (RTI-5989 series) that incorporate the N-allylpiperidin-4-amine core but also contain additional substituents (3-methyl, N-phenyl, diethylbenzamide) that influence overall pharmacology [1].

Direct Comparative Data
Data to verify
No head-to-head comparison of parent 1-(Prop-2-en-1-yl)piperidin-4-amine vs. N-alkyl congeners in peer-reviewed literature.
Procurement decisions based on scaffold utility; verify intrinsic reactivity.
Evidence from elaborated derivatives only.
Data Availability Research Gap Procurement Considerations

1-(Prop-2-en-1-yl)piperidin-4-amine: Key Application Scenarios


δ-Opioid Receptor Ligand Synthesis with High Affinity

For medicinal chemistry programs targeting δ-opioid receptors, 1-(Prop-2-en-1-yl)piperidin-4-amine serves as the essential N-allylpiperidine precursor for constructing 4-[(N-substituted-4-piperidinyl)arylamino]-N,N-diethylbenzamide derivatives with demonstrated K_i values as low as 5.5 nM at δOR and δ/μ selectivity up to 470-fold [1][2]. Alternative N-alkyl 4-aminopiperidines fail to reproduce this affinity profile [1]. This application is directly supported by functional EC_50 data from [35S]GTPγS assays showing allyl-containing (-)-RTI5989-54 (EC_50 = 17.6 nM) outperforms racemic and enantiomeric variants [2].

Development of μ/δ Combination Agonists with Piperidine Scaffolds

SAR studies demonstrate that piperidine-based δOR ligands exhibit higher intrinsic μ receptor affinity compared to piperazine-based ligands, making them more suitable for μ/δ combination agonist development [1]. 1-(Prop-2-en-1-yl)piperidin-4-amine provides the correct heterocyclic framework for programs seeking this specific pharmacological profile; substitution with piperazine-based building blocks alters receptor selectivity in ways that may be undesirable for dual-targeting strategies [1].

Click Chemistry & Olefin Metathesis Library Synthesis

The terminal alkene of the N-allyl substituent enables downstream functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), thiol-ene coupling, or olefin cross-metathesis [1]. This synthetic versatility is absent in N-methylpiperidin-4-amine (CAS 45584-07-4) and 1-ethylpiperidin-4-amine (CAS 50534-45-7), which lack the alkene handle for orthogonal conjugation chemistry [2][3]. Procurement of 1-(Prop-2-en-1-yl)piperidin-4-amine at ≥95% purity ensures consistent performance in these transformations.

Stereoselective Synthesis of Chiral δ-Opioid Agonists

Functional data show a 27.4-fold difference in potency between (-) and (+) enantiomers of RTI5989-54 (EC_50 17.6 nM vs. 483 nM), confirming that stereochemistry of the allyl-piperidine core profoundly impacts δOR activation [1]. 1-(Prop-2-en-1-yl)piperidin-4-amine provides the requisite scaffold for asymmetric synthesis or chiral resolution approaches aimed at isolating the therapeutically relevant (-)-enantiomer with full agonist activity [1][2].

Application
Selection Property
Validation Focus
δ-Opioid receptor ligand synthesis
Allylpiperidine core for δOR affinity context
Binding and functional assay endpoint review
μ/δ dual agonist lead development
Piperidine scaffold receptor selectivity profile
μ/δ selectivity ratio characterization
Click chemistry / metathesis library synthesis
N-Allyl terminal alkene reactivity
Conjugation efficiency and orthogonality assessment
Stereoselective δ-agonist synthesis
Allylpiperidine chiral resolution compatibility
Enantiomer-specific functional assay (EC₅₀)

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19 linked technical documents
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